molecular formula C21H23N3O2 B4344771 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide

Cat. No.: B4344771
M. Wt: 349.4 g/mol
InChI Key: UDHQPPIHSXBJBR-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biochemical pathways. This interaction can lead to various therapeutic effects, such as anti-inflammatory or analgesic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 3-phenoxybenzoyl chloride
  • N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetamide

Uniqueness

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide stands out due to its unique combination of a pyrazole ring and a phenoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-4-24-14-20(16(3)23-24)15(2)22-21(25)17-9-8-12-19(13-17)26-18-10-6-5-7-11-18/h5-15H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHQPPIHSXBJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-phenoxybenzamide

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